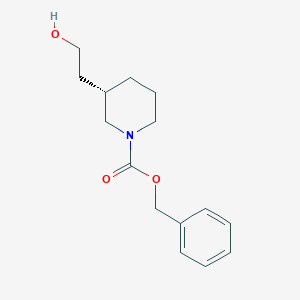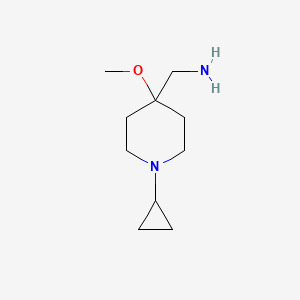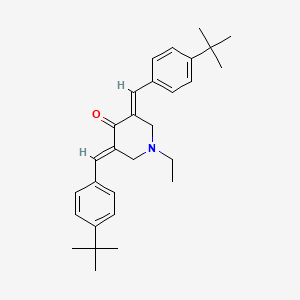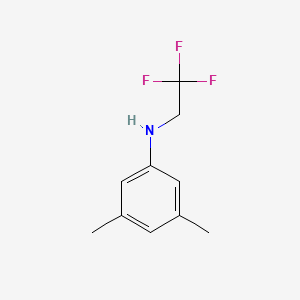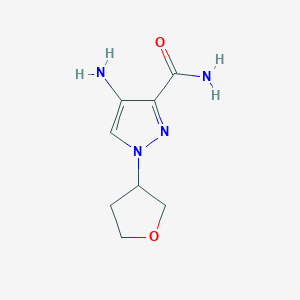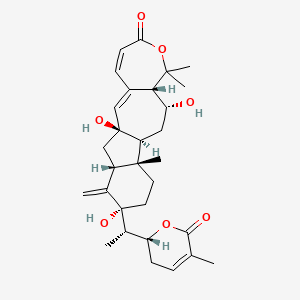
longipedlactoneH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LongipedlactoneH is a novel triterpene dilactone compound isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . This compound has garnered significant interest due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are subjected to solvent extraction using organic solvents like methanol or ethanol.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.
化学反応の分析
Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones typically yields diols.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened to form hydroxy acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used for the reduction of lactones.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Hydroxy acids and amides.
科学的研究の応用
LongipedlactoneH has shown promise in various scientific research applications:
Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
作用機序
The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It is thought to interfere with the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers.
類似化合物との比較
Longipedlactones A–I: These compounds share a similar triterpene dilactone structure but differ in their specific functional groups and biological activities.
ent-Kaurane Diterpenoids: These compounds also exhibit cytotoxic properties and target similar molecular pathways.
Uniqueness: LongipedlactoneH stands out due to its unique rearranged pentacyclic skeleton and its potent cytotoxicity against a range of cancer cell lines. Its distinct structure and biological activities make it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C30H40O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1 |
InChIキー |
YMROIYYFBRDJOJ-YLOJGFRUSA-N |
異性体SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
正規SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


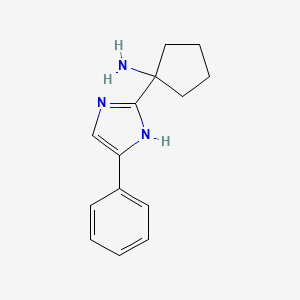
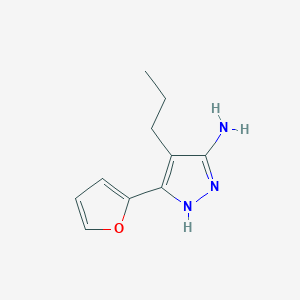

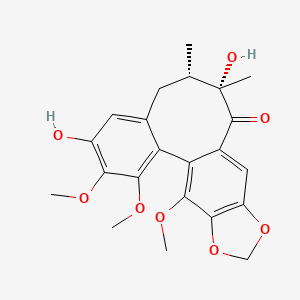
![2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
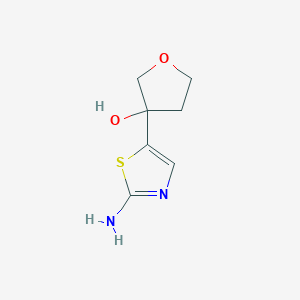
![8-Oxa-2-azaspiro[4.6]undecane](/img/structure/B13070334.png)
